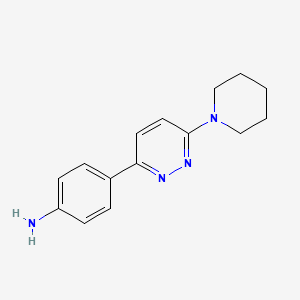

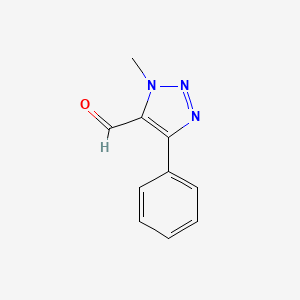

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

説明

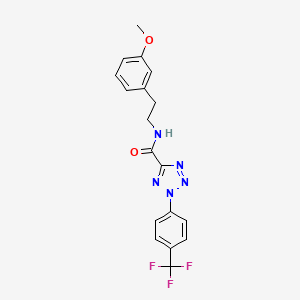

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

1,2,3-Triazoles can be synthesized using a variety of methods. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, also known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is planar and aromatic . The 1,2,3-triazole ring can exist in two tautomeric forms, 1H-1,2,3-triazole and 2H-1,2,3-triazole .Chemical Reactions Analysis

1,2,3-Triazoles can participate in a variety of chemical reactions. For example, they can undergo N-arylation, N-alkylation, and N-acylation reactions .Physical and Chemical Properties Analysis

1,2,3-Triazoles are generally highly soluble in water . They have a refractive index of approximately 1.498 and a density of about 1.192 g/mL at 25 °C .作用機序

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with its targets. The compound may exhibit inhibitory potential through direct binding with the active site residues of enzymes

Biochemical Pathways

It is known that triazole derivatives can play a role in a variety of biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Result of Action

It is known that triazole derivatives can exhibit a variety of biological activities, which suggests that this compound could have diverse molecular and cellular effects .

Safety and Hazards

将来の方向性

1,2,3-Triazoles are of great importance in the fields of chemistry and chemical biology due to their unique properties and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs , suggesting that they will continue to be an area of active research in the future.

特性

IUPAC Name |

3-methyl-5-phenyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQCSQBHJPBFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)

![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2621291.png)

![N-(4-bromo-3-methylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621294.png)

![N-(2,5-DIFLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2621296.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)

![N-(2-(diethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2621301.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)